2,3-Difluoropyridin-4-amine

説明

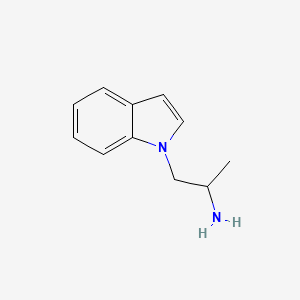

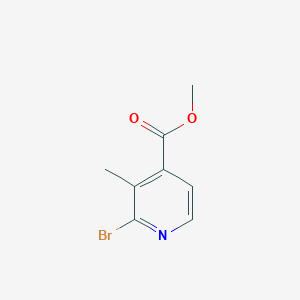

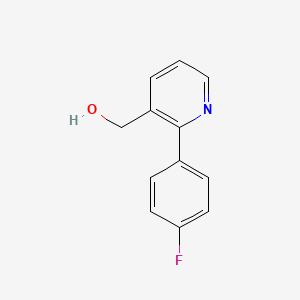

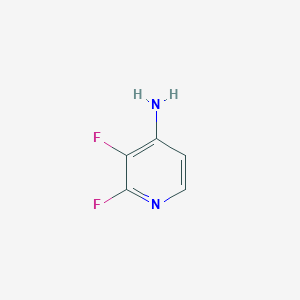

2,3-Difluoropyridin-4-amine, also known as 2,3-difluoro-4-pyridinamine, is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.1 and is a solid in physical form . The compound is typically stored at a temperature of 4°C and should be protected from light .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, often involves the use of nucleophilic substitution . For instance, 3,5-difluoro-2,4,6-trifluoropyridine can be synthesized using pentachloropyridine as the raw material under anhydrous fluorination reaction conditions and a temperature range of 100–158℃.Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H, (H2,8,9) and the InChI key is WZGSMHGLWKHDCS-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 130.1 and is typically stored at a temperature of 4°C . The compound should be protected from light .科学的研究の応用

Synthesis Techniques and Optimization

The optimization of synthetic technologies for fluorinated pyridines, including 2,3-Difluoropyridin-4-amine, emphasizes improvements in yield and process efficiency. Li Sheng-song (2010) developed a method with simple operations, mild reaction conditions, and low cost, achieving a total product yield of 70.4% by improving the synthetic route starting from pentachloropyridine (Li Sheng-song, 2010).

Functionalization and Derivatives Creation

The concept of "regioexhaustive substitution" applied to 2,3-difluoropyridine allows for selective metalation and subsequent functionalization, illustrating the versatility of this compound in creating fluorinated pyridinecarboxylic acids. This method showcases the compound's adaptability to regioselective modifications, enabling the synthesis of a range of fluorinated derivatives (Carla Bobbio & M. Schlosser, 2005).

Applications in Complex Molecule Synthesis

This compound is crucial for synthesizing protein kinase inhibitors and clinical candidates targeting specific kinases. For instance, an efficient synthesis route for 4-(difluoromethyl)pyridin-2-amine, a key intermediate in developing lipid kinase inhibitors, highlights the importance of this compound derivatives in medicinal chemistry (Denise Rageot et al., 2019).

Advancements in Organic Chemistry

In organic chemistry, this compound serves as a foundational chemical for constructing polysubstituted pyridines and pyridazinones, illustrating its role in generating complex organic structures with potential pharmaceutical applications (Graham Pattison et al., 2009).

Safety and Hazards

The safety information for 2,3-Difluoropyridin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

It is known that this compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical fields . Therefore, its targets would likely depend on the specific compounds it is used to synthesize.

Action Environment

It is known that this compound should be stored in a dry, well-ventilated place .

特性

IUPAC Name |

2,3-difluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGSMHGLWKHDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092339.png)

![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)